molecular formula C19H17ClN2O4 B2784408 3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 132559-89-8

3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2784408
CAS No.: 132559-89-8
M. Wt: 372.81
InChI Key: BZENKCSDFITFIW-UHFFFAOYSA-N
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Description

3,3’-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and two pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with a chlorophenylmethane derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,3’-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methylpyridin-2(1H)-one: A precursor in the synthesis of the compound.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different substituents.

Uniqueness

3,3’-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to its dual pyridinone structure combined with a chlorophenyl group, which imparts distinct chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

3-[(2-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-5-3-4-6-12(11)20)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZENKCSDFITFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=CC=C2Cl)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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